1-butanesulfonic acid methyl ester chemical properties and structure
1-butanesulfonic acid methyl ester chemical properties and structure
An in-depth technical analysis of 1-butanesulfonic acid methyl ester, focusing on its structural dynamics, genotoxic profile, and the analytical methodologies required for its control in active pharmaceutical ingredient (API) synthesis.
Executive Summary
In the landscape of modern pharmaceutical development, the control of trace impurities is as critical as the synthesis of the active pharmaceutical ingredient (API) itself. 1-Butanesulfonic acid methyl ester (commonly known as methyl 1-butanesulfonate) represents a highly reactive class of compounds known as alkyl sulfonate esters. Frequently encountered as a byproduct in the synthesis of APIs—most notably as a characterized impurity in the antiplatelet drug Tirofiban[1]—this compound is classified as a Potential Genotoxic Impurity (PGI).
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will dissect the mechanistic causality of its genotoxicity, establish a self-validating analytical protocol for trace detection, and outline process chemistry strategies to mitigate its formation, ensuring compliance with stringent ICH M7 regulatory frameworks[2].
Chemical Identity and Quantitative Properties
Before developing analytical or synthetic control strategies, it is imperative to establish the fundamental physicochemical parameters of the analyte. Methyl 1-butanesulfonate is a low-molecular-weight, highly lipophilic ester[3].
Table 1: Physicochemical Profile of 1-Butanesulfonic Acid Methyl Ester
| Parameter | Specification / Value |
| Chemical Name | 1-Butanesulfonic acid methyl ester |
| Common Synonyms | Methyl 1-butanesulfonate, Tirofiban Impurity 27, Tirofiban Impurity 11 |
| CAS Registry Number | 2374-69-8 |
| Molecular Formula | C₅H₁₂O₃S |
| Molecular Weight | 152.21 g/mol |
| Structural Class | Alkyl sulfonate ester |
| Primary Toxicological Hazard | Potential Genotoxic Impurity (PGI) / Alkylating Agent |
| Solubility Profile | Soluble in organic aprotic solvents (DCM, Acetonitrile); sparingly soluble in water. |
Structural Architecture and Reactivity Profile
The toxicological concern surrounding methyl 1-butanesulfonate is a direct consequence of its molecular architecture. The compound consists of a butyl chain attached to a sulfonate core, which has been esterified with a methyl group.
The Mechanistic Causality of Alkylation
The reactivity of this molecule is governed by the highly polarized
When introduced into a biological system, this electrophilic methyl group is highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (
Fig 1: SN2 mechanism of DNA alkylation by methyl 1-butanesulfonate.
The Genotoxic Imperative in Drug Development
In pharmaceutical synthesis, sulfonic acids (such as methanesulfonic acid, benzenesulfonic acid, or 1-butanesulfonic acid) are frequently used as catalysts, reagents, or counterions to form API salts[2]. If these sulfonic acids encounter residual short-chain alcohols (like methanol) during processing, drying, or storage, they undergo esterification to form alkyl sulfonates[4].
For example, in the synthesis of the antiplatelet medication Tirofiban , 1-butanesulfonic acid derivatives are utilized. The inadvertent exposure of these intermediates to methanol leads directly to the formation of methyl 1-butanesulfonate (cataloged commercially as Tirofiban Impurity 27)[1].
Under the ICH M7 guidelines , impurities that are known or suspected mutagens must be controlled at or below the Threshold of Toxicological Concern (TTC)[2]. For a drug administered over a lifetime, the TTC is strictly set at 1.5 µ g/day [4]. Depending on the daily dosage of the API, this often requires the analytical detection of methyl 1-butanesulfonate at sub-parts-per-million (ppm) levels.
Advanced Analytical Methodology: Trace Detection Protocol
To meet ICH M7 requirements, we must deploy highly sensitive hyphenated techniques. While Gas Chromatography-Mass Spectrometry (GC-MS) is historically common for volatile esters, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is preferred to avoid the thermal degradation artifacts inherent to GC injection ports[2].
The following protocol is designed as a self-validating system , ensuring that the methodology itself does not artificially generate the impurity being measured.
Step-by-Step UPLC-MS/MS Protocol
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Sample Diluent Preparation (Critical Control):
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Action: Dissolve the API sample in 100% LC-MS grade Acetonitrile or Dichloromethane.
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Causality & Trustworthiness: You must strictly avoid using methanol or ethanol as a diluent. If the API contains residual unreacted 1-butanesulfonic acid, sonicating or incubating the sample in methanol will drive an in situ esterification reaction. This generates methyl 1-butanesulfonate inside the sample vial, yielding a false-positive out-of-specification (OOS) result. Using an aprotic solvent guarantees the integrity of the baseline measurement.
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Internal Standard Spiking:
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Action: Spike the sample matrix with a deuterated internal standard (e.g., Methyl-d3 1-butanesulfonate) at the target Limit of Quantitation (LOQ).
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Causality & Trustworthiness: Matrix effects in ESI-MS can cause severe ion suppression or enhancement. Because the deuterated isotopologue co-elutes exactly with the target analyte and undergoes identical ionization dynamics, the ratio of their signals remains constant. This self-corrects for matrix interference, ensuring absolute quantitative accuracy.
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Chromatographic Separation:
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Action: Inject 5 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Causality & Trustworthiness: The highly retentive hydrophobic C18 stationary phase effectively separates the non-polar methyl sulfonate ester from the highly polar, early-eluting API salt matrix. Diverting the early eluent to waste prevents mass spectrometer source fouling and detector saturation.
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Mass Spectrometric Detection (MRM):
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Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for the protonated adduct
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Causality & Trustworthiness: Multiple Reaction Monitoring (MRM) acts as a dual-mass filter. By requiring both a specific parent mass and a specific fragmentation mass, MRM eliminates isobaric background noise, achieving the extreme signal-to-noise ratio required for sub-ppm detection.
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Fig 2: Self-validating UPLC-MS/MS workflow for PGI trace detection.
Process Chemistry Mitigation Strategies
If the analytical workflow detects methyl 1-butanesulfonate above the TTC limit, process chemists must intervene. Mitigation relies on thermodynamic and kinetic control:
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Solvent Replacement: Eliminate methanol from the final crystallization steps of the API. If an alcohol must be used, substituting methanol with isopropanol (IPA) sterically hinders the esterification reaction, drastically reducing the rate of PGI formation[2].
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Scavenger Resins: Introduce nucleophilic scavenger resins (e.g., polymer-bound amines) during the liquid-phase workup. These resins act as sacrificial nucleophiles, intentionally reacting with and trapping the electrophilic methyl 1-butanesulfonate before the API is crystallized.
By understanding the causality of its formation, the mechanism of its genotoxicity, and the exact physical chemistry required to detect it, drug development professionals can effectively eliminate the risk posed by 1-butanesulfonic acid methyl ester.
References
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methyl butane-1-sulfonate - CAS - 2374-69-8 | Axios Research Axios Research.[Link]
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2374-69-8(1-Butanesulfonic acid methyl ester) Suppliers / Tirofiban Impurities PPC Switch.[Link]
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Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities Waters Corporation / LCMS.cz.[Link]
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Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Utrecht University Repository. [Link]
